molecular formula C13H11NO2 B1654507 1-(2-Nitroprop-1-enyl)naphthalene CAS No. 23854-03-7

1-(2-Nitroprop-1-enyl)naphthalene

Cat. No.: B1654507
CAS No.: 23854-03-7
M. Wt: 213.23 g/mol
InChI Key: MMXWPLHUAYHYNT-UHFFFAOYSA-N
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Description

1-(2-Nitroprop-1-enyl)naphthalene is an organic compound with the molecular formula C13H11NO2 It is a derivative of naphthalene, where a nitroprop-1-enyl group is attached to the naphthalene ring

Preparation Methods

The synthesis of 1-(2-Nitroprop-1-enyl)naphthalene typically involves the Henry reaction, which is a condensation reaction between an aldehyde and a nitroalkane. In this case, the reaction involves the condensation of naphthaldehyde with nitropropane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization from suitable solvents like ethanol or methanol .

Chemical Reactions Analysis

1-(2-Nitroprop-1-enyl)naphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: The compound can undergo oxidation reactions where the nitro group is converted to a nitroso or hydroxylamine group using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, where substituents like halogens or alkyl groups can be introduced using reagents such as halogens (chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-(2-Aminoprop-1-enyl)naphthalene.

Scientific Research Applications

1-(2-Nitroprop-1-enyl)naphthalene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to its biological activity, including its potential as an antimicrobial or anticancer agent.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, although this area is still under investigation.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Nitroprop-1-enyl)naphthalene depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity. The molecular targets and pathways involved are still being studied, but they may include interactions with DNA, proteins, and other cellular macromolecules.

Comparison with Similar Compounds

1-(2-Nitroprop-1-enyl)naphthalene can be compared to other nitroalkene derivatives, such as 1-Phenyl-2-nitropropene (P2NP). Both compounds share a nitroalkene functional group, but their aromatic systems differ. While this compound has a naphthalene ring, 1-Phenyl-2-nitropropene has a benzene ring. This difference in structure can lead to variations in their chemical reactivity and applications.

Similar compounds include:

Properties

IUPAC Name

1-(2-nitroprop-1-enyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10(14(15)16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXWPLHUAYHYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351772
Record name 1-(2-nitroprop-1-enyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23854-03-7
Record name 1-(2-nitroprop-1-enyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-naphthylaldehyde (624.8 g, 4.0 mol), nitroethane (300.0 g, 4 mol) and n-butylamine (14.8 g, 0.20 mol) was refluxed in ethanol (400 mL) for 24 hours. The mixture was cooled, diluted with methanol (200 mL), and filtered to give 767 g (90% yield) of 1-naphthyl-2-nitropropene. Upon standing, an additional 60 g (97% total yield) of 1-naphthyl-2-nitropropene crystallized from solution.
Quantity
624.8 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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